Methyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
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Description
“Methyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of this compound involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is believed to proceed with the formation of 7-difluoromethyl derivatives .Molecular Structure Analysis
The molecular structure of this compound has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are predominantly formed in trifluoroacetic acid . The reaction mass was poured into crushed ice, and extracted with ethyl acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include light-yellow crystals, a melting point of 130°C, and a 1H NMR spectrum (400 MHz, DMSO- d6), δ, ppm (J, Hz): 1.36 (3H, t, J = 7.2, COOCH2CH3); 4.31 (2H, q, J = 7.2, COOCH2CH3); 7.55–7.65 (3H, m, H-3–5 Ph); 7.66 (1H, t, J = 52.0, CHF2); 8.14 (1H, s, H-6); 8.30–8.36 (2H, m, H-2,6 Ph); 8.72 (1H, s, H-2) .Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O2/c1-5-3-7(9(11)12)15-8(13-5)4-6(14-15)10(16)17-2/h4-5,7,9,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEYZVNZOPYHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC(=N2)C(=O)OC)N1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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